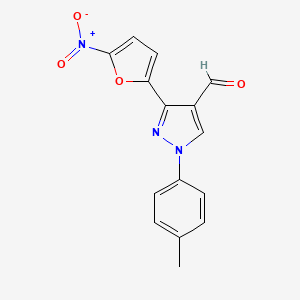
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that features a nitrofuran moiety, a pyrazole ring, and a carbaldehyde functional group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Introduction of the nitrofuran moiety: This step might involve nitration of a furan derivative followed by coupling with the pyrazole intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(5-Nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with nitrofuran and pyrazole moieties can interact with various molecular targets, such as enzymes or receptors, through mechanisms like inhibition or activation. The carbaldehyde group might also participate in covalent bonding with biological molecules.
相似化合物的比较
Similar Compounds
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.
3-(5-Nitrofuran-2-yl)-1-(p-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a p-methoxyphenyl group.
Uniqueness
The presence of the p-tolyl group in 3-(5-Nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde may confer unique steric and electronic properties, potentially affecting its reactivity and interactions with biological targets.
属性
CAS 编号 |
61619-78-1 |
|---|---|
分子式 |
C15H11N3O4 |
分子量 |
297.26 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H11N3O4/c1-10-2-4-12(5-3-10)17-8-11(9-19)15(16-17)13-6-7-14(22-13)18(20)21/h2-9H,1H3 |
InChI 键 |
JZCNKVQJECHFKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


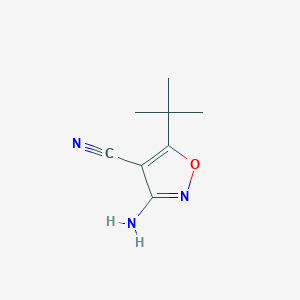
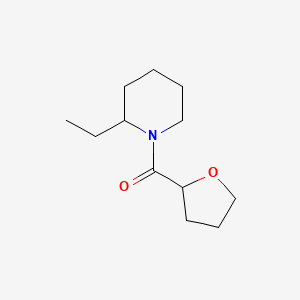
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)


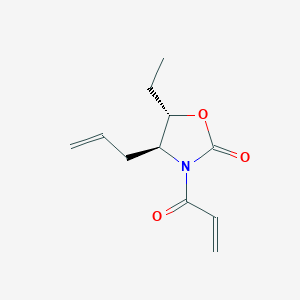
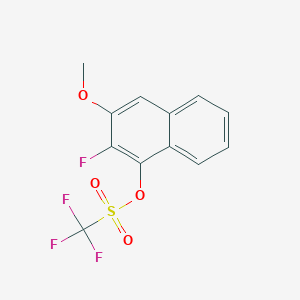
![(2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)

![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)
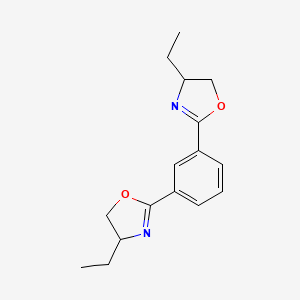
![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)

